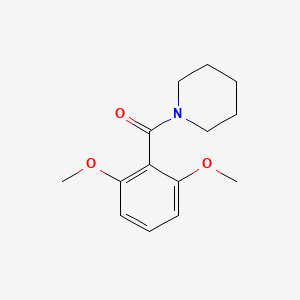![molecular formula C15H25N3O4 B5689904 (4,5-dimethoxy-2-nitrobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5689904.png)
(4,5-dimethoxy-2-nitrobenzyl)[2-(dimethylamino)ethyl]ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,5-dimethoxy-2-nitrobenzyl)[2-(dimethylamino)ethyl]ethylamine, commonly known as DMNPEA, is a chemical compound that has gained a lot of attention in scientific research due to its unique properties. DMNPEA belongs to the class of phenethylamines and is used in various biochemical and physiological studies.
作用機序
DMNPEA works by binding to the glutamate receptor and activating it. This leads to the opening of ion channels and the influx of calcium ions into the cell. This, in turn, activates various intracellular signaling pathways. DMNPEA is a photoactivatable molecule, which means that it can be activated by light of a specific wavelength. This property allows researchers to control the activation of the molecule and study its effects on cells and tissues.
Biochemical and Physiological Effects:
The activation of glutamate receptors by DMNPEA leads to various biochemical and physiological effects. It can cause the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation. DMNPEA can also activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. In addition, DMNPEA can cause the release of calcium ions, which are involved in various cellular processes such as muscle contraction and neurotransmitter release.
実験室実験の利点と制限
DMNPEA has several advantages for lab experiments. It is a potent agonist of the glutamate receptor and can be used to study its activity in vitro and in vivo. DMNPEA is also a photoactivatable molecule, which allows researchers to control its activation and study its effects on cells and tissues. However, DMNPEA has some limitations for lab experiments. It is a toxic compound and should be handled with care. DMNPEA is also expensive and may not be readily available in some labs.
将来の方向性
There are several future directions for the use of DMNPEA in scientific research. One direction is to study its effects on neuronal circuits in the brain. DMNPEA can be used in optogenetics research to study the activity of specific neurons and their connections. Another direction is to study its effects on various intracellular signaling pathways. DMNPEA can be used to study the role of these pathways in various cellular processes such as cell growth and differentiation. Finally, DMNPEA can be used to study the effects of glutamate receptor activation on various physiological processes such as mood regulation and pain perception.
Conclusion:
DMNPEA is a potent photoactivatable molecule that has gained a lot of attention in scientific research. It is a potent agonist of the glutamate receptor and can be used to study its activity in vitro and in vivo. DMNPEA has several advantages for lab experiments but also has some limitations. There are several future directions for the use of DMNPEA in scientific research, including studying its effects on neuronal circuits, intracellular signaling pathways, and various physiological processes.
合成法
DMNPEA can be synthesized through a multistep reaction process. The first step involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with 2-(dimethylamino)ethylamine in the presence of a base such as sodium hydroxide. This results in the formation of the intermediate product, (4,5-dimethoxy-2-nitrobenzyl)[2-(dimethylamino)ethyl]amine. The final step involves the reaction of the intermediate product with ethyl iodide in the presence of a reducing agent such as sodium borohydride to obtain DMNPEA.
科学的研究の応用
DMNPEA is widely used in scientific research as a photoactivatable molecule. It is a potent agonist of the glutamate receptor and can be used to study the activity of these receptors in vitro and in vivo. DMNPEA is also used as a tool to study the intracellular signaling pathways of various receptors. It is used in optogenetics research to study the activity of neurons and their connections.
特性
IUPAC Name |
N'-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-6-17(8-7-16(2)3)11-12-9-14(21-4)15(22-5)10-13(12)18(19)20/h9-10H,6-8,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBDRYZZKKTAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5429380 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689822.png)
![1-{[1-(1,3-benzodioxol-5-yl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}piperidin-2-one](/img/structure/B5689835.png)
![6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5689848.png)
![N,N-dimethyl-2-(2-{1-[(1-methylpiperidin-3-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5689866.png)
![N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine](/img/structure/B5689870.png)






![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5689924.png)
![1-(1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5689925.png)
